molecular formula C8H6N6 B243120 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile

2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile

货号 B243120
分子量: 186.17 g/mol
InChI 键: ASSXWYAJMDWZGO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound with potential applications in the field of medicinal chemistry. It is a derivative of pyrido[2,3-d]pyrimidine and has been synthesized using various methods. This compound has been found to have interesting biological properties, making it a promising candidate for further research.

作用机制

The mechanism of action of 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes, leading to the inhibition of various cellular processes. Additionally, it has been found to induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile have been studied in vitro and in vivo. It has been found to have inhibitory effects on certain enzymes, including tyrosine kinases and topoisomerases. Additionally, it has been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.

实验室实验的优点和局限性

The advantages of using 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile in lab experiments include its potential as a candidate for the development of enzyme inhibitors and anticancer agents. However, the limitations include the need for further research to fully understand its mechanism of action and its potential toxicity.

未来方向

For research on 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile include further studies on its mechanism of action, toxicity, and potential applications in medicinal chemistry. Additionally, it may be studied for its potential use in combination with other compounds for the treatment of cancer.

科学研究应用

2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile has been studied for its potential applications in medicinal chemistry. It has been found to have inhibitory effects on certain enzymes, making it a potential candidate for the development of enzyme inhibitors. Additionally, it has been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.

属性

分子式

C8H6N6

分子量

186.17 g/mol

IUPAC 名称

2,4-diaminopyrido[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C8H6N6/c9-2-4-1-5-6(10)13-8(11)14-7(5)12-3-4/h1,3H,(H4,10,11,12,13,14)

InChI 键

ASSXWYAJMDWZGO-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1C(=NC(=N2)N)N)C#N

规范 SMILES

C1=C(C=NC2=NC(=NC(=C21)N)N)C#N

产品来源

United States

Synthesis routes and methods I

Procedure details

Guanidine·HCl (2.66 g, 27.8 mmol) was added to a solution of NaOMe (sodium methoxide) (1.50 g, 27.8 mmol) in absolute EtOH (180 mL). The mixture was stirred at 20°-23° C. for 15 minutes before 5 (2.00 g, 13.9 mmol) was added. After a 24-hour reflux period with rapid stirring, TLC (cyclohexane-EtOAc, 1:1) showed absence of 5. The solid filtered from the cooled mixture was washed on the funnel with H2O and EtOH; yield 95% (2.45 g). A sample of this material (1.0 g) was stirred with near-boiling Me2SO (dimethyl sulfoxide) (250 mL), and the slightly cloudy solution was filtered (Celite) to give a clear, pale-yellow filtrate which was then concentrated by evaporation in vacuo (to about 60 mL). Addition of EtOH (200 mL) gave 7 as a light yellow solid (880 mg); 1H NMR (Me2SO-d6) δ6.97 (2, NH2), 7.84 (s, NH2), 8.87 and 8.91 (two d, 5-H and 7-H, J=2 Hz).
Quantity
2.66 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Name
cyclohexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
95%

Synthesis routes and methods II

Procedure details

Referring now to Scheme I, compounds 3 and 4 were prepared by reported procedures, which proved to be readily adaptable to large-scale preparations. The reductive dechlorination Steps to give 5 and 6 were done in DMF--MeOH (N,N-dimethylformamide-methyl alcohol) solution containing 5% Pd on BaCO3. This method differs slightly from the reported conversion of 3 to 5, which was done in DMF using PdCl2 with Et3N (triethylamine) serving as the HCl scavenger. Annelation of the 2,4-diaminopyrimidine moiety by treatment of 5 and 6 with guanidine in refluxing EtOH (ethyl alcohol) followed. 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile (7) was obtained in 95% yield; starting 5 was no longer present in the reaction mixture after 24 hours according to TLC. The 5-methyl congener 8 formed less readily. Even after 5 days, some 6 was still present, but the unchanged material was easily removed during isolation of 8 in acceptable (58%) yield. Reductive condensation of 7 with diethyl N-(4-aminobenzoyl)-L-glutamate in 70% AcOH (acetic acid) solution in the presence of Raney Ni was done using a procedure similar to that reported for the reductive amination of the corresponding aldehyde. The procedure was adapted from the reported general method for the preparation of quinazoline (5,8-dideaza) analogues of AMT. The diethyl ester 9 thus formed proved to be identical with the sample previously reported. The reductive condensation was then applied to 8 to give the diethyl ester of the corresponding 5-methyl compound 10. The esters 9 and 10 were then hydrolyzed to give 5-dAMT (11) and 5-Me-5-dAMT (12). The methyl compound 12 was methylated at N10 to give 5-methyl-5-deazamethotrexate (5-Me-5-dMTX, 20).
[Compound]
Name
compounds 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。